molecular formula C7H7NO6S B12124772 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid

Cat. No.: B12124772
M. Wt: 233.20 g/mol
InChI Key: IPTCPYXVGCQSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid is a heterocyclic compound that contains a thiazolidine ring. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both oxo and thiazolidine groups in its structure contributes to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid typically involves the reaction of thiazolidine derivatives with suitable reagents under controlled conditions. One common method involves the condensation of thiazolidine-2,4-dione with maleic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of thiazolidine derivatives with different functional groups .

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Uniqueness

Compared to similar compounds, it may offer enhanced stability and reactivity under certain conditions, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H7NO6S

Molecular Weight

233.20 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)butanedioic acid

InChI

InChI=1S/C7H7NO6S/c9-3(10)1-2(6(12)13)4-5(11)8-7(14)15-4/h2,4H,1H2,(H,9,10)(H,12,13)(H,8,11,14)

InChI Key

IPTCPYXVGCQSRP-UHFFFAOYSA-N

Canonical SMILES

C(C(C1C(=O)NC(=O)S1)C(=O)O)C(=O)O

Origin of Product

United States

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